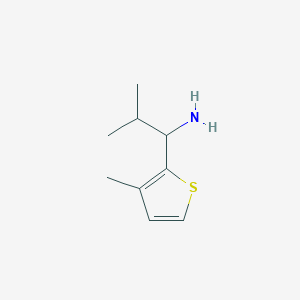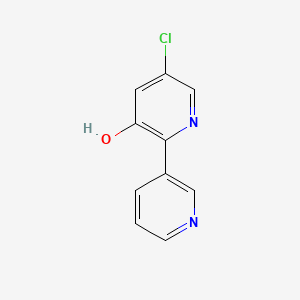
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 3-position, with another pyridine ring attached at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.
Another method involves the direct chlorination of 2-(pyridin-3-yl)pyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is carried out under reflux conditions and results in the selective chlorination at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura cross-coupling reaction is particularly suitable for industrial-scale synthesis due to its scalability and efficiency. Additionally, continuous flow reactors can be employed to enhance the reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-Chloro-2-(pyridin-3-yl)pyridin-3-one.
Reduction: 5-Amino-2-(pyridin-3-yl)pyridin-3-ol.
Substitution: 5-Methoxy-2-(pyridin-3-yl)pyridin-3-ol.
科学研究应用
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors and anti-inflammatory agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts as an inhibitor of certain kinases by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways involved in cell proliferation and inflammation .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(pyridin-3-yl)pyridin-3-ol
- 5-Fluoro-2-(pyridin-3-yl)pyridin-3-ol
- 5-Methoxy-2-(pyridin-3-yl)pyridin-3-ol
Uniqueness
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and binding affinity in biological systems, making it a valuable compound for drug discovery and development .
属性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC 名称 |
5-chloro-2-pyridin-3-ylpyridin-3-ol |
InChI |
InChI=1S/C10H7ClN2O/c11-8-4-9(14)10(13-6-8)7-2-1-3-12-5-7/h1-6,14H |
InChI 键 |
HUDSDJDURMELHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=N2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13254791.png)
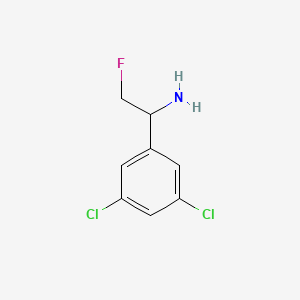
![2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine](/img/structure/B13254804.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B13254806.png)
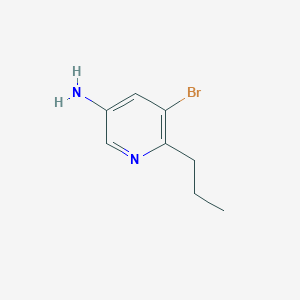
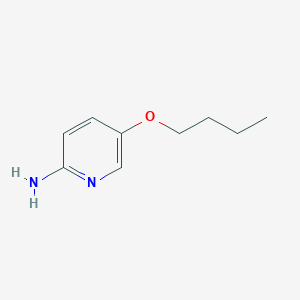
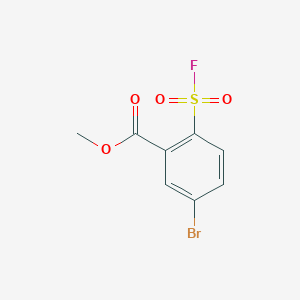
![(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13254833.png)
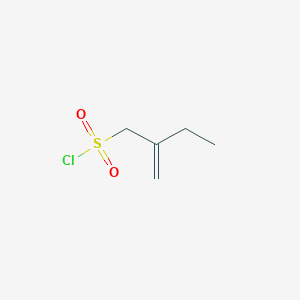
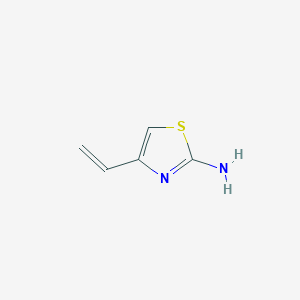
amine](/img/structure/B13254861.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254877.png)
